molecular formula C14H14O5 B2444462 5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid CAS No. 696627-31-3

5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid

Cat. No.: B2444462
CAS No.: 696627-31-3
M. Wt: 262.261
InChI Key: YTSJMYAIZUSBCF-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid: is an organic compound that belongs to the class of furoic acids It is characterized by the presence of a furan ring substituted with a 3,4-dimethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted furoic acids, tetrahydrofuran derivatives, and aromatic compounds with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, 5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: Its derivatives may serve as inhibitors or activators of specific enzymes .

Medicine: In medicine, this compound and its derivatives are investigated for their pharmacological properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities .

Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and as intermediates in the synthesis of dyes and pigments .

Comparison with Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxyphenethylamine
  • 3,4-Dimethoxycinnamic acid

Comparison: Compared to these similar compounds, 5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring enhances the compound’s reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-methylfuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-8-10(14(15)16)7-12(19-8)9-4-5-11(17-2)13(6-9)18-3/h4-7H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSJMYAIZUSBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC(=C(C=C2)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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